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molecular formula C9H6FN3O2 B3048049 1-(2-fluoro-4-nitrophenyl)-1H-imidazole CAS No. 154164-56-4

1-(2-fluoro-4-nitrophenyl)-1H-imidazole

Cat. No. B3048049
M. Wt: 207.16 g/mol
InChI Key: SPRGMIFFQVXJSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063058B2

Procedure details

A mixture of 1-(2-fluoro-4-nitrophenyl)-1H-imidazole (1.81 g, 8.74 mmol) and Pd—C (10%, 0.200 g) in MeOH (20 mL) (containing 10 drops of 6N HCl) was hydrogenated under balloon H2 overnight. The mixture was filtered through celite. The filtrate was concentrated in vacuo. The residue was dried on vacuum to give 3-fluoro-4-(1H-imidazol-1-yl)benzenamine as a solid (1.37 g). MS 178.3 (M+H)
Quantity
1.81 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
catalyst
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[N:11]1[CH:15]=[CH:14][N:13]=[CH:12]1>CO.[Pd]>[F:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[CH:4][C:3]=1[N:11]1[CH:15]=[CH:14][N:13]=[CH:12]1

Inputs

Step One
Name
Quantity
1.81 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])N1C=NC=C1
Name
Quantity
20 mL
Type
catalyst
Smiles
CO
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated under balloon H2 overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was dried on vacuum

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1N1C=NC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.37 g
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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